molecular formula C₄₁H₄₁N₆O₂₀P₃ B1141080 Fluorescein Alkynylamino-ATP CAS No. 185971-89-5

Fluorescein Alkynylamino-ATP

Cat. No.: B1141080
CAS No.: 185971-89-5
M. Wt: 1030.71
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Fluorescein Alkynylamino-ATP has a wide range of applications in scientific research:

Safety and Hazards

Fluorescein, a component of Fluorescein Alkynylamino-ATP, is known to cause serious eye irritation . Therefore, it’s recommended to wash skin thoroughly after handling and wear eye/face protection when dealing with this compound .

Future Directions

The use of Fluorescein Alkynylamino-ATP and similar fluorescent nucleotide analogues is expected to continue in the study of actin dynamics and energetics . Single molecule studies of fluorescent ATP turnover by myosin and actomyosin are also an area of ongoing research .

Biochemical Analysis

Biochemical Properties

Fluorescein Alkynylamino-ATP plays a crucial role in biochemical reactions, particularly in the detection and analysis of DNA and RNA. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it is used in terminal transferase-catalyzed labeling of DNA sequencing primers . Terminal deoxynucleotidyl transferase adds a single fluorescent ribonucleotide to the 3’ terminus of DNA sequencing primers, creating primers suitable for automated DNA sequence analysis . The interaction between this compound and terminal transferase is highly specific, allowing for precise labeling and detection of nucleic acids.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it is used to measure ATP concentrations in live human cells, providing insights into cellular energy metabolism . The fluorescent properties of this compound allow researchers to visualize ATP levels in real-time, aiding in the study of energy metabolism and its regulation within cells . This compound’s ability to track ATP levels makes it a valuable tool for understanding cellular energy dynamics and identifying potential metabolic dysfunctions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For example, it binds to nucleotide-binding sites on transport ATPases, influencing their activity . This binding interaction can either activate or inhibit the ATPase, depending on the specific context and conditions. Additionally, this compound is incorporated into DNA by terminal transferase, allowing for the fluorescent labeling of DNA sequences . These molecular interactions highlight the versatility of this compound in various biochemical applications.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its effectiveness as a biochemical tool. In laboratory settings, the compound’s fluorescent properties remain stable under appropriate storage conditions, ensuring consistent performance in experiments . Prolonged exposure to light or suboptimal storage conditions can lead to degradation and reduced fluorescence intensity. Long-term studies have shown that this compound maintains its functionality in both in vitro and in vivo settings, making it a reliable tool for extended research applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively labels and tracks biochemical processes without causing significant adverse effects . At higher doses, potential toxic effects may arise, including disruptions in cellular metabolism and function. It is essential to determine the optimal dosage for each specific application to minimize adverse effects while maximizing the compound’s utility in research .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to nucleotide metabolism. It interacts with enzymes such as terminal transferase and ATPases, influencing their activity and, consequently, the overall metabolic flux . The incorporation of this compound into DNA and RNA allows researchers to study the dynamics of nucleotide metabolism and its regulation within cells . This compound’s role in metabolic pathways provides valuable insights into cellular energy homeostasis and nucleotide turnover.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, ensuring effective labeling and detection of biochemical processes . The distribution of this compound within cells is influenced by its binding affinity to nucleotide-binding sites on various proteins, including ATPases . This targeted distribution enhances the compound’s utility in studying cellular and molecular mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the nucleus for DNA labeling or to mitochondria for studying ATP dynamics . This precise subcellular localization allows researchers to investigate specific biochemical processes within distinct cellular regions, providing a deeper understanding of cellular function and regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein Alkynylamino-ATP involves the conjugation of fluorescein to an ATP molecule via an alkynylamino linker. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Fluorescein Alkynylamino-ATP primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, click chemistry reactions with azides yield triazole-linked derivatives .

Comparison with Similar Compounds

    Fluorescein-UTP: Another fluorescent nucleotide analog used for similar applications but with uridine instead of adenosine.

    Fluorescein-CTP: Similar to Fluorescein Alkynylamino-ATP but with cytidine.

    Fluorescein-GTP: A guanosine analog with fluorescein labeling.

Uniqueness: this compound is unique due to its alkynylamino linker, which allows for further functionalization through click chemistry. This feature provides greater flexibility in experimental design and applications compared to other fluorescent nucleotide analogs .

Properties

IUPAC Name

[[(2R,3R,4S,5R)-5-[4-amino-5-[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoylamino]prop-1-ynyl]pyrrolo[2,3-d]pyrimidin-7-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H41N6O20P3/c42-36-33-22(18-47(37(33)46-20-45-36)39-35(52)34(51)31(64-39)19-62-69(58,59)67-70(60,61)66-68(55,56)57)5-4-14-43-32(50)6-2-1-3-13-44-38(53)21-7-10-26-25(15-21)40(54)65-41(26)27-11-8-23(48)16-29(27)63-30-17-24(49)9-12-28(30)41/h7-12,15-18,20,31,34-35,39,48-49,51-52H,1-3,6,13-14,19H2,(H,43,50)(H,44,53)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t31-,34+,35+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFIASPKHCGSRA-JLRXDUNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCCCCC(=O)NCC#CC3=CN(C4=NC=NC(=C34)N)C5C(C(C(O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)OC26C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1C(=O)NCCCCCC(=O)NCC#CC3=CN(C4=NC=NC(=C34)N)[C@H]5[C@H]([C@H]([C@H](O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)OC26C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H41N6O20P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1030.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.